molecular formula C16H12F4O B1327664 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone CAS No. 654673-19-5

3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327664
CAS No.: 654673-19-5
M. Wt: 296.26 g/mol
InChI Key: JGNCFKZTBYMDDU-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone demonstrates a sophisticated arrangement of aromatic and aliphatic components interconnected through a ketone functionality. The compound features two distinct benzene rings separated by a three-carbon propyl chain, with the ketone group positioned at the terminal carbon adjacent to the 4'-trifluoromethylphenyl moiety. The first aromatic ring bears a single fluorine substituent at the para position, while the second aromatic ring contains a trifluoromethyl group also positioned para to the ketone attachment point. This dual-fluorine substitution pattern creates a unique electronic environment that influences both the physical and chemical properties of the molecule.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the propyl linker connecting the two aromatic systems. The three-carbon chain allows for multiple rotational conformers, with the most stable conformations likely adopting arrangements that minimize steric interactions between the bulky aromatic rings while optimizing electronic interactions. The presence of the highly electronegative fluorine atoms and trifluoromethyl group introduces significant dipole moments that influence the overall molecular geometry and intermolecular interactions.

The trifluoromethyl group exhibits characteristic tetrahedral geometry around the carbon center, with the three fluorine atoms adopting positions that maximize their separation while maintaining optimal bonding angles. This functional group contributes substantially to the compound's unique properties due to its high electronegativity and substantial steric bulk. The para-fluorine substitution on the opposing aromatic ring creates additional electronic effects that complement the trifluoromethyl group's influence on the overall molecular behavior.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNCFKZTBYMDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644591
Record name 3-(4-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654673-19-5
Record name 3-(4-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthesis Procedure (Suzuki-Miyaura Coupling)

Step Description Reagents/Conditions Notes
1 Preparation of arylboronic acid/ester Commercially available or synthesized via lithiation and borylation of 4-fluorobromobenzene Purity critical for coupling efficiency
2 Preparation of aryl halide ketone 4'-trifluoromethylpropiophenone derivative with bromide or iodide substituent Can be synthesized via acylation or halogenation
3 Coupling reaction Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (toluene/water), reflux or microwave Reaction time: 6-24 hours depending on conditions
4 Work-up and purification Extraction, washing, and column chromatography Yields typically range from 70-90%

Research Findings and Data

  • The Suzuki-Miyaura coupling method provides high regioselectivity and functional group tolerance , essential for maintaining the integrity of the fluorine and trifluoromethyl groups.
  • The presence of fluorine atoms enhances the compound’s metabolic stability and membrane permeability , which are critical for pharmaceutical applications.
  • Optimization of catalyst loading and reaction temperature can improve yields and reduce by-products.
  • The compound’s molecular weight is 296.26 g/mol, with the molecular formula C16H12F4O, confirming the incorporation of fluorine and trifluoromethyl groups at the specified positions.

Comparative Table of Preparation Methods

Method Key Reagents Catalyst/Base Advantages Limitations Typical Yield (%)
Suzuki-Miyaura Coupling 4-Fluorophenylboronic acid + aryl halide ketone Pd catalyst, K2CO3 base High regioselectivity, mild conditions, functional group tolerance Requires palladium catalyst, sensitive to moisture 70-90
Friedel-Crafts Acylation Aromatic ring + acid chloride or anhydride Lewis acid (AlCl3) Simple, classical method Poor regioselectivity with fluorinated rings, harsh conditions Variable (40-70)

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluorophenyl)-4’-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(4-Fluorophenyl)-4’-trifluoromethylpropanol.

    Substitution: Formation of halogenated derivatives such as 3-(4-Fluorophenyl)-4’-trifluoromethyl-2-chloropropiophenone.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research indicates that compounds similar to 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone exhibit inhibitory activity against phospholipase A2, an enzyme implicated in inflammatory processes. This inhibition can be crucial in developing anti-inflammatory drugs. The compound's structure allows for selective binding, enhancing its therapeutic potential .

2. Antibacterial Activity

Recent studies have explored the antibacterial properties of fluorinated compounds, including derivatives of this compound. These compounds have shown promising results against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group significantly enhances antibacterial activity .

3. Dopamine Transporter Ligands

Analogous compounds have been synthesized and evaluated for their binding affinity to dopamine transporters. Some derivatives demonstrate increased selectivity and potency compared to existing ligands, indicating potential applications in treating neurological disorders such as Parkinson's disease .

Material Science Applications

1. Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. The fluorinated structure contributes to lower surface energy, making these materials suitable for applications in coatings and adhesives .

2. Photonic Devices

Due to its unique optical properties, this compound can be utilized in the development of photonic devices. The presence of fluorine atoms can enhance the performance characteristics of organic light-emitting diodes (OLEDs) and other optoelectronic devices by improving charge transport properties .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

2. Radical Transformations

Recent advancements have demonstrated that this compound can participate in radical transformations, leading to the synthesis of novel fluorinated products. These reactions are significant for developing new materials with tailored properties for specific applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryEnzyme InhibitionInhibits phospholipase A2; potential anti-inflammatory agent
Antibacterial ActivityEffective against MRSA; enhanced activity due to trifluoromethyl group
Dopamine Transporter LigandsIncreased selectivity for dopamine transporters; potential neurological applications
Material ScienceFluorinated PolymersImproved thermal stability and chemical resistance
Photonic DevicesEnhanced optical properties for OLED applications
Synthetic Organic ChemistrySynthetic IntermediatesValuable precursor for complex organic synthesis
Radical TransformationsNovel fluorinated products through radical pathways

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the efficacy of a series of fluorinated ketones against various bacterial strains. The results indicated that modifications to the trifluoromethyl group resulted in compounds with significantly higher antibacterial activity compared to traditional antibiotics.

Case Study 2: Dopamine Transporter Binding
In a pharmacological study, several derivatives of this compound were synthesized and tested for their binding affinity at dopamine transporters. The most potent compound demonstrated an affinity that was 10-fold greater than that of existing treatments.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity towards these targets. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone: Similar structure with a chlorine atom instead of a fluorine atom.

    3-(4-Fluorophenyl)-4’-methylpropiophenone: Similar structure with a methyl group instead of a trifluoromethyl group.

    3-(4-Fluorophenyl)-4’-trifluoromethylacetophenone: Similar structure with an acetophenone backbone instead of a propiophenone backbone.

Uniqueness

3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which impart distinct electronic and steric properties

Biological Activity

The compound 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone (often referred to as FTPP ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Synthesis of this compound

FTPP can be synthesized through various organic reactions, typically involving the introduction of fluorinated groups that enhance its biological properties. The synthesis often employs methodologies such as Friedel-Crafts acylation or other coupling reactions to achieve the desired trifluoromethyl and fluorophenyl substitutions.

Anticancer Properties

Research indicates that compounds with similar structures to FTPP exhibit significant anticancer activities. For instance, derivatives of 4-fluorophenyl groups have been shown to enhance the potency of anticancer agents, particularly in prostate cancer cell lines. In studies, certain derivatives demonstrated IC50 values as low as 18 µM against LNCaP prostate cancer cells, indicating strong antiproliferative effects .

Antimicrobial Activity

FTPP and its analogs have also been evaluated for antimicrobial properties. Compounds featuring trifluoromethyl groups are noted for their enhanced lipophilicity and potential to penetrate bacterial membranes effectively. For example, one study highlighted that similar fluorinated compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 6.25 µg/mL against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which FTPP exerts its biological effects is primarily linked to its interaction with specific molecular targets:

  • Glycine Transporters : Compounds structurally related to FTPP have been shown to inhibit glycine transporters, which play a crucial role in neurotransmission and may influence synaptic activity .
  • Enzyme Inhibition : The presence of fluorine atoms in the structure is known to modulate enzyme interactions, potentially leading to enhanced inhibition of target enzymes involved in cancer cell proliferation and survival.

Case Studies

  • Prostate Cancer Cell Line Study : A series of derivatives related to FTPP were synthesized and tested against LNCaP and PC-3 prostate cancer cell lines. The most active compound showed a significant reduction in prostate-specific antigen (PSA) levels, suggesting a potential therapeutic application in prostate cancer management .
  • Antimicrobial Efficacy Study : In a comprehensive evaluation of various fluorinated compounds, FTPP analogs demonstrated potent activity against multiple bacterial strains, outperforming non-fluorinated counterparts significantly in terms of MIC values .

Table 1: Anticancer Activity of FTPP Derivatives

CompoundCell LineIC50 (µM)PSA Inhibition (%)
Compound ALNCaP1846
Compound BPC-32530
FTPPLNCaPTBDTBD

Table 2: Antimicrobial Activity of FTPP Analogues

CompoundBacterial StrainMIC (µg/mL)
Compound CMRSA0.78
Compound DE. coli>100
FTPPS. aureusTBD

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone, and how can reaction conditions be optimized?

The synthesis of fluorinated propiophenones typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, 4’-fluoroacetophenone derivatives are synthesized via copper-catalyzed reactions under controlled pH (pH 4–6) using fluorinated aryl halides and acylating agents . For this compound, a plausible route involves:

  • Step 1: Preparation of 4-fluorophenylmagnesium bromide (Grignard reagent) and reaction with trifluoromethyl-substituted propanoyl chloride.
  • Step 2: Optimization of solvent (THF or DCM), temperature (0–25°C), and catalyst (e.g., AlCl₃ for Friedel-Crafts).
  • Key Considerations: Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical due to trifluoromethyl group stability .

Q. What analytical techniques are essential for characterizing this compound’s structural and electronic properties?

  • NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine substituents (δ ≈ -60 ppm for CF₃ groups). ¹H NMR identifies aromatic protons and coupling patterns (e.g., para-substituted fluorophenyl groups).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₁F₄O requires m/z 296.08).
  • X-ray Crystallography: Determines dihedral angles between aromatic rings; chalcone analogs show angles ranging from 7.14° to 56.26°, affecting conjugation and reactivity .
  • IR Spectroscopy: Confirms carbonyl stretching (~1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid contact with moisture due to potential hydrolysis of the ketone group.
  • Safety Precautions: Use PPE (gloves, goggles) and work in a fume hood. The compound’s THF-based precursors are highly flammable (Fp: -20°C) and require inert atmosphere handling .

Advanced Research Questions

Q. How do crystallographic studies inform the reactivity of this compound in catalytic reactions?

X-ray diffraction data for structurally related chalcones reveal that dihedral angles between the fluorophenyl and trifluoromethylphenyl rings influence electronic delocalization and steric accessibility. For example, smaller angles (e.g., 7.14°) enhance conjugation, potentially increasing electrophilicity at the carbonyl group. This structural insight aids in designing catalysts (e.g., Pd or Cu complexes) for cross-coupling reactions .

Q. What computational methods are suitable for predicting the compound’s interactions in drug discovery applications?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. The CF₃ group’s strong electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks.
  • Molecular Docking: Screen against targets like cytochrome P450 or kinases. Analogous fluorinated propiophenones show affinity for enzymes involved in lipid metabolism (e.g., Ezetimibe intermediates) .
  • MD Simulations: Model solvation effects and stability in biological membranes, leveraging Hirshfeld surface analysis for intermolecular interaction mapping .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Case Study: If experimental ¹H NMR shows unexpected splitting, compare with calculated spectra (e.g., using ACD/Labs or MestReNova). For example, para-substituted fluorophenyl groups may exhibit virtual coupling due to hindered rotation.
  • Validation: Cross-reference with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. Contradictions in fluorine chemical shifts can arise from solvent polarity or aggregation effects, requiring variable-temperature NMR studies .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its regioselectivity be controlled?

  • Pharmaceutical Intermediates: It serves as a precursor for Pitavastatin (cholesterol-lowering drug) and Ezetimibe (intestinal cholesterol absorption inhibitor). Key steps include:
    • Pitavastatin Synthesis: Coupling with quinoline derivatives via Heck reaction, using Pd(OAc)₂ and ligands like PPh₃ .
    • Regioselectivity Control: Steric hindrance from the trifluoromethyl group directs electrophilic substitution to the less hindered position. Microwave-assisted synthesis improves yield (70–85%) compared to conventional heating .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed?

  • Challenge: Low yields (<50%) in Friedel-Crafts acylation due to electron-deficient aryl rings.
  • Solution: Use directing groups (e.g., -OMe) or transition-metal catalysis (e.g., Pd-mediated C-H activation) to enhance reactivity. For example, Rh-catalyzed ketone-directed C-F bond activation improves efficiency .

Methodological Notes

  • Data Contradictions: reports dihedral angles varying by >50° in similar compounds, suggesting conformational flexibility. Researchers should validate computational models with experimental crystallography .
  • Safety Protocols: Adhere to R phrases (R11: flammable; R34: causes burns) and S phrases (S16: keep away from ignition sources) as per regulatory guidelines .

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